molecular formula C36H43N7O6S B12397662 Y-{d-Trp}-GFM-NH2

Y-{d-Trp}-GFM-NH2

Cat. No.: B12397662
M. Wt: 701.8 g/mol
InChI Key: SRGLLZPFSWOZRP-MUFAAYGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scientific Research Applications

Y-{d-Trp}-GFM-NH2 is used in a wide range of scientific research applications . In chemistry, it serves as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the role of peptides in cellular processes and signaling pathways. In medicine, this compound is explored for its potential therapeutic applications, including its ability to modulate biological activities. Additionally, this compound is utilized in the industry for the development of new peptide-based products and technologies .

Properties

Molecular Formula

C36H43N7O6S

Molecular Weight

701.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C36H43N7O6S/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)/t27-,29-,30-,31+/m0/s1

InChI Key

SRGLLZPFSWOZRP-MUFAAYGBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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